molecular formula C11H16INO2 B5206839 2-[3-(4-Iodophenoxy)propylamino]ethanol

2-[3-(4-Iodophenoxy)propylamino]ethanol

Cat. No.: B5206839
M. Wt: 321.15 g/mol
InChI Key: UINVMJYKLYDKFV-UHFFFAOYSA-N
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Description

2-[3-(4-Iodophenoxy)propylamino]ethanol is an organic compound that features an iodophenoxy group attached to a propylaminoethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Iodophenoxy)propylamino]ethanol typically involves the reaction of 4-iodophenol with 3-chloropropylamine, followed by the addition of ethylene oxide. The reaction conditions often require a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: 4-Iodophenol reacts with 3-chloropropylamine in the presence of a base to form 3-(4-iodophenoxy)propylamine.

    Step 2: The resulting product is then reacted with ethylene oxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Iodophenoxy)propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodophenoxy group can be reduced to a phenoxy group.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of 2-[3-(4-Iodophenoxy)propylamino]acetaldehyde.

    Reduction: Formation of 2-[3-(4-Phenoxy)propylamino]ethanol.

    Substitution: Formation of 2-[3-(4-Azidophenoxy)propylamino]ethanol.

Scientific Research Applications

2-[3-(4-Iodophenoxy)propylamino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-Iodophenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can facilitate binding to these targets, while the propylaminoethanol backbone can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Bromophenoxy)propylamino]ethanol
  • 2-[3-(4-Chlorophenoxy)propylamino]ethanol
  • 2-[3-(4-Fluorophenoxy)propylamino]ethanol

Uniqueness

2-[3-(4-Iodophenoxy)propylamino]ethanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen atoms, such as bromine, chlorine, or fluorine. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it valuable for certain applications.

Properties

IUPAC Name

2-[3-(4-iodophenoxy)propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16INO2/c12-10-2-4-11(5-3-10)15-9-1-6-13-7-8-14/h2-5,13-14H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINVMJYKLYDKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCNCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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